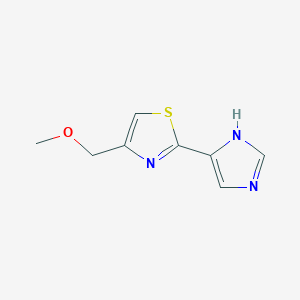![molecular formula C12H19N3O4 B7357404 3-(oxan-4-yl)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B7357404.png)
3-(oxan-4-yl)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(oxan-4-yl)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biotechnology. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(oxan-4-yl)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. It has also been shown to have neuroprotective effects, which make it a potential candidate for treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(oxan-4-yl)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide in lab experiments is its potential as an antitumor agent, antifungal agent, and antimicrobial agent. Its neuroprotective effects also make it a potential candidate for treating neurological disorders. However, one of the limitations of using this compound in lab experiments is its toxicity, which requires careful handling and management.
Orientations Futures
For research on 3-(oxan-4-yl)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide include further studies on its mechanism of action, optimization of its synthesis method, and exploring its potential as a drug candidate for treating various diseases. Additionally, studies can be conducted to investigate its potential as a nanocarrier for drug delivery and as a biosensor for detecting various biomolecules.
Conclusion:
This compound is a chemical compound that has potential applications in pharmaceuticals and biotechnology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. Further research on this compound can lead to the development of new drugs for treating various diseases and improving human health.
Méthodes De Synthèse
The synthesis of 3-(oxan-4-yl)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethanamine with 3-chloropropanoic acid to form 3-(2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl)propanoic acid. The second step involves the reaction of the obtained product with 1,4-dioxane and thionyl chloride to form this compound.
Applications De Recherche Scientifique
3-(oxan-4-yl)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide has potential applications in scientific research, specifically in the field of pharmaceuticals and biotechnology. This compound has been studied for its potential as an antitumor agent, antifungal agent, and antimicrobial agent. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(oxan-4-yl)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c16-11(2-1-9-4-7-18-8-5-9)13-6-3-10-14-12(17)19-15-10/h9H,1-8H2,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGFAIUNNKADAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC(=O)NCCC2=NOC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-N-methyl-2-(2-methylpyrazol-3-yl)-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxane-3-carboxamide](/img/structure/B7357324.png)
![5-[[4-[(3,4-dichlorophenyl)methoxy]piperidin-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one](/img/structure/B7357332.png)
![6-[4-(3-amino-1H-pyrazol-5-yl)piperidin-1-yl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357336.png)
![3-[1-(2-Methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357339.png)

![3-[[5-(trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357352.png)
![3-[[4-[(4-Chlorophenyl)methyl]-4-fluoropiperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357367.png)
![2-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]-3,4-dihydro-1H-naphthalene-2-carboxamide](/img/structure/B7357372.png)
![1-methyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]cycloheptane-1-carboxamide](/img/structure/B7357376.png)
![3-[1-(4-Prop-2-enyloxane-4-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357383.png)
![6-Methyl-4-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7357392.png)
![3-[1-(3-Cyclopropyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357396.png)
![3-[1-[5-Methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357414.png)
![3-[[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357419.png)